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Glucosamine Cbiotin adduct

Cat. No.: B12365338
M. Wt: 405.5 g/mol
InChI Key: ZTLJQXVNMGADLN-OKTUKOFHSA-N
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Description

Contextualization within Glycoconjugate Chemistry

Glycoconjugate chemistry is the field dedicated to studying carbohydrates (glycans) and their attachment to other biological molecules like proteins and lipids. nih.govlongdom.orgbenthamscience.com These structures are fundamental to countless biological processes, including cell-cell recognition, signaling, and immune responses. longdom.orgbenthamdirect.com A significant challenge in glycobiology is deciphering the specific functions of individual glycan structures.

The synthesis of modified glycans, like the Glucosamine-Biotin adduct, is a central strategy to overcome this challenge. acs.org By attaching a biotin (B1667282) tag, scientists leverage the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). nih.govnih.gov This "biotin-avidin system" acts as a modular tool, allowing for the stable and precise attachment of the glucosamine (B1671600) portion to various platforms, such as sensor surfaces, microarrays, or nanoparticles, thereby facilitating the study of its interactions. nih.govresearchgate.net

Significance in Chemical Biology and Biomedical Sciences

The utility of the Glucosamine-Biotin adduct spans numerous applications in chemical biology and the biomedical sciences, primarily due to its dual functionality.

A Molecular Probe for Interaction Studies: The adduct serves as a critical probe for identifying and characterizing carbohydrate-binding proteins, known as lectins. researchgate.net By immobilizing the Glucosamine-Biotin adduct on a streptavidin-coated surface, researchers can create glycan arrays. These arrays are powerful tools for screening protein libraries to discover new lectins or to map the binding specificity of known ones, providing insights into their biological roles. researchgate.net

Tool for Immunological Research: In the field of immunology, the adduct is widely used as a hapten. medchemexpress.comwikipedia.org When conjugated to a large carrier protein, it can elicit a specific antibody response. nih.gov Researchers use this hapten-carrier conjugate to investigate how the immune system recognizes carbohydrate antigens and to study the mechanisms of protein immunogenicity. nih.gov For instance, studies have explored how conjugating this adduct to a protein carrier affects the degradation of the protein by antigen-presenting cells and the subsequent presentation of peptides to T-cells, which is a crucial step in mounting an immune response. nih.gov

Development of Bioassays: The robust biotin tag enables the development of sensitive and reliable bioassays. researchgate.net For example, biotinylated glycans can be used in Enzyme-Linked Immunosorbent Assays (ELISA) to quantify glycan-protein interactions with high precision. nih.gov This is particularly useful for water-soluble carbohydrate analogues that are otherwise difficult to anchor onto assay plates. nih.gov These applications are vital for drug discovery, diagnostics, and fundamental research into the "glycocode" that governs cellular communication.

Table 2: Key Reagents in the Synthesis and Application of Glucosamine-Biotin Adduct
Compound NameRole/Application
GlucosamineThe core carbohydrate component, providing the specific sugar recognition motif. nih.gov
BiotinA high-affinity tag that binds strongly to avidin and streptavidin for detection and immobilization. nih.govresearchgate.net
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)A coupling agent used to activate the carboxylic acid of biotin for amide bond formation with glucosamine. nih.gov
N-hydroxysuccinimide (NHS)Often used with EDC to form a more stable intermediate, improving the efficiency of the conjugation reaction. nih.gov
Avidin/StreptavidinProteins that bind to the biotin tag, used in purification, immobilization, and detection steps in various assays. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N3O7S B12365338 Glucosamine Cbiotin adduct

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27N3O7S

Molecular Weight

405.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide

InChI

InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1

InChI Key

ZTLJQXVNMGADLN-OKTUKOFHSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2

Origin of Product

United States

Advanced Analytical and Structural Elucidation Techniques for Glucosamine Biotin Adducts

Spectroscopic Characterization

Spectroscopic methods are indispensable for the initial identification and detailed structural analysis of glucosamine-biotin adducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide fundamental information about the molecular structure and composition of these conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules in solution. For the glucosamine-biotin adduct, both one-dimensional (¹H NMR) and two-dimensional (e.g., ¹H-¹³C HSQC, HMQC) NMR experiments are employed to confirm the successful conjugation and to elucidate the specific atomic connectivity. nih.govnii.ac.jpnih.gov

In a typical synthesis, the amine group of glucosamine (B1671600) is reacted with an activated carboxylic acid of biotin (B1667282), forming an amide bond. ¹H NMR spectroscopy can confirm this linkage by observing characteristic chemical shifts of the protons adjacent to the newly formed bond. researchgate.net For instance, the signals corresponding to the protons on the glucosamine ring and the biotin molecule will be present in the spectrum of the adduct. researchgate.netnih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity between the glucosamine and biotin moieties by showing correlations between protons and carbons across the amide bond. nih.gov

The anomeric proton of the glucosamine unit is a particularly useful diagnostic signal in the ¹H NMR spectrum. researchgate.net Its chemical shift and coupling constant can provide information about the stereochemistry (α or β) at the anomeric center. researchgate.net Researchers have used NMR to confirm the structures of various biotinylated copolymers, where changes in chemical shifts pre- and post-biotinylation serve as evidence of successful conjugation. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Glucosamine and Biotin Moieties This table presents typical chemical shift ranges for key protons in glucosamine and biotin, which are used to confirm the structure of their adducts. The exact values can vary based on the solvent and specific adduct structure.

Moiety Proton Typical Chemical Shift (ppm) Reference
Glucosamine Anomeric Proton (H-1) ~4.9-5.5 researchgate.net
Glucosamine Other Ring Protons ~3.2-4.0 researchgate.net
Biotin Ureido Ring Protons (NH) ~6.3-6.4 rsc.org
Biotin Valeric Acid Chain Protons ~1.3-2.9 rsc.org

Mass Spectrometry for Molecular Identification and Adduct Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of the glucosamine-biotin adduct and confirming its elemental composition. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques that allow for the analysis of intact biomolecules and their conjugates with minimal fragmentation. nih.govcore.ac.uk

In the analysis of a glucosamine-biotin adduct, the mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the conjugate. rsc.orgnih.gov This observed mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass to confirm the identity of the adduct. For example, ESI-MS has been used to identify adducts of glucosamine with N-acetyldopamine, where the spectra clearly showed the [M+H]⁺ ions of the resulting products. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern can help to pinpoint the site of conjugation and confirm the connectivity between the glucosamine and biotin molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the adduct, further solidifying its identification. nih.gov

Table 2: Mass Spectrometry Data for a Hypothetical Glucosamine-Biotin Adduct This table illustrates how mass spectrometry data is used to identify the glucosamine-biotin adduct. The observed m/z value is compared to the calculated value for confirmation.

Technique Ion Calculated m/z Observed m/z Reference
ESI-MS [M+H]⁺ 406.1747 406.1750 rsc.org
ESI-MS [M+Na]⁺ 428.1566 428.1571 rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized glucosamine-biotin adduct from unreacted starting materials and byproducts, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) Variants for Adduct Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of glucosamine-biotin adducts. aacrjournals.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the adduct is separated based on its hydrophobicity. aacrjournals.org A C18 column is a frequent choice for the stationary phase. aacrjournals.orgnih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the biotin molecule contains a chromophore. service.gov.uk For glucosamine, which lacks a strong chromophore, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC), can be employed prior to HPLC analysis to enhance detection sensitivity. nih.govnih.gov

HPLC methods are crucial for determining the purity of the glucosamine-biotin adduct and for quantifying the extent of biotinylation in more complex conjugates. nih.gov

Table 3: Typical HPLC Parameters for Glucosamine-Biotin Adduct Analysis This table outlines common conditions used for the HPLC analysis of glucosamine-biotin adducts.

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm) aacrjournals.org
Mobile Phase Acetonitrile/Water gradient with 0.1% TFA nih.gov
Flow Rate 1.0 mL/min sielc.com
Detection UV at 265 nm (for FMOC-derivatized adducts) nih.gov

Gel Permeation Chromatography for Biotinylated Conjugates

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a valuable technique for the analysis of larger biotinylated conjugates, such as polymers or proteins modified with glucosamine-biotin adducts. sioc-journal.cnnih.gov GPC separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. aacrjournals.org

This technique is particularly useful for confirming the successful conjugation of the adduct to a macromolecule, as the conjugate will have a higher molecular weight and thus a shorter retention time compared to the unconjugated macromolecule. nih.gov GPC can also provide information about the molecular weight distribution of the resulting polymer-protein conjugates. nih.gov It is often used in conjunction with other techniques like NMR and mass spectrometry to provide a comprehensive characterization of the biotinylated conjugate. nih.gov

Biophysical Techniques for Molecular Interactions

Biophysical techniques are employed to study the non-covalent interactions of glucosamine-biotin adducts with other molecules, most notably the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. symbiosisonlinepublishing.comnih.gov In a typical SPR experiment, one of the interacting partners (e.g., streptavidin) is immobilized on a sensor chip, and the glucosamine-biotin adduct is flowed over the surface. symbiosisonlinepublishing.com The binding event causes a change in the refractive index at the sensor surface, which is measured as a response. From the resulting sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined, providing a quantitative measure of the binding affinity. symbiosisonlinepublishing.com

Isothermal Titration Calorimetry (ITC) is another important biophysical technique that directly measures the heat changes associated with a binding event. hud.ac.ukutwente.nl In an ITC experiment, a solution of the glucosamine-biotin adduct is titrated into a solution containing avidin or streptavidin. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. tainstruments.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. hud.ac.uk

Table 4: Comparison of Biophysical Techniques for Studying Glucosamine-Biotin Adduct Interactions This table summarizes the key information obtained from SPR and ITC experiments.

Technique Primary Measurement Key Parameters Determined Reference
Surface Plasmon Resonance (SPR) Change in refractive index ka, kd, KD symbiosisonlinepublishing.com
Isothermal Titration Calorimetry (ITC) Heat change Ka, ΔH, n, ΔG, ΔS hud.ac.uktainstruments.com

Surface Plasmon Resonance (SPR) for Ligand-Receptor Binding Kinetics of Biotinylated GlcNAc

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics and affinity between molecules. frontiersin.orgunivr.it This method is particularly valuable for studying the interactions between carbohydrate-binding proteins (lectins) and their corresponding carbohydrate ligands, such as the interaction between biotinylated N-acetylglucosamine (GlcNAc) and its receptors. nih.gov The fundamental principle of SPR involves immobilizing one interacting partner, the ligand (in this case, a biotinylated GlcNAc adduct), onto a sensor chip surface, while the other partner, the analyte (the receptor protein), flows over the surface. washington.edu The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass concentration. univr.it

The biotinylation of GlcNAc is a strategic modification that facilitates its immobilization onto streptavidin-coated sensor chips. researchgate.netbioradiations.com This approach ensures a uniform orientation of the carbohydrate ligand, which can more closely mimic its presentation on a cell surface and enhance its accessibility to binding partners. nih.govbio-techne.com The use of a flexible spacer, such as hexaethylene glycol (HEG), between the biotin and the GlcNAc moiety can further improve the ligand's orientational flexibility and minimize steric hindrance. nih.gov

Detailed Research Findings:

SPR has been instrumental in quantifying the binding kinetics of biotinylated GlcNAc to various lectins. A notable example is the study of the interaction between a synthetic avidin-biotin-GlcNAc (ABG) glycocluster complex and wheat germ agglutinin (WGA). symbiosisonlinepublishing.com In these experiments, WGA was immobilized on the sensor chip, and the biotinylated GlcNAc constructs were introduced as analytes. symbiosisonlinepublishing.com The results demonstrated a significantly higher affinity of WGA towards a tetrameric ABG complex compared to linear glycopolymers of GlcNAc. symbiosisonlinepublishing.com This phenomenon, known as the "glycocluster effect," highlights the enhanced binding avidity achieved through the multivalent presentation of the carbohydrate ligand. symbiosisonlinepublishing.com

The kinetic parameters derived from SPR analysis, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), provide a quantitative measure of the binding interaction. A higher association constant (KA) or a lower dissociation constant (KD) indicates a stronger binding affinity.

Interacting MoleculesAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)Association Constant (KA) (M⁻¹)Source
Tetrameric ABG Complex and WGANot ReportedNot ReportedNot Reported~ 6.45 x 10⁷ symbiosisonlinepublishing.com
Glycopolymer 1 and WGANot ReportedNot ReportedNot Reported~ 3.41 x 10⁵ symbiosisonlinepublishing.com
Glycopolymer 2 and WGANot ReportedNot ReportedNot Reported~ 3.30 x 10⁵ symbiosisonlinepublishing.com
SNA and Neu5Acα2,6-LHEBNot ReportedNot Reported777 ± 93 nM1.29 x 10⁶ nih.gov

Table 1: Kinetic and affinity constants for the interaction of various biotinylated GlcNAc-containing structures with lectins, as determined by SPR. Note that for some studies, only the association constant (KA) was reported.

The data clearly shows that the tetrameric presentation of GlcNAc in the ABG complex results in a significantly higher association constant compared to the linear glycopolymers, confirming a much stronger interaction with WGA. symbiosisonlinepublishing.com Similarly, SPR has been used to investigate the binding of other biotinylated sialosides, demonstrating the high specificity and affinity of these interactions. nih.gov For instance, the binding of Sambucus nigra agglutinin (SNA) to a biotinylated α2,6-linked sialoside exhibited a high association constant, underscoring the sensitivity of the technique in discerning specific carbohydrate-protein interactions. nih.gov

The ability to regenerate the sensor surface by dissociating the bound analyte allows for multiple experiments to be performed on the same chip, making SPR a high-throughput and cost-effective technique for screening and characterizing ligand-receptor interactions. nih.govbioradiations.com

Biochemical Interactions and Molecular Mechanisms of Glucosamine Biotin Adducts

Affinity Binding with Streptavidin/Avidin (B1170675) Systems

The interaction between biotin (B1667282) and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic harnessed in numerous biotechnological applications. thermofisher.comwikipedia.org The glucosamine-biotin adduct leverages this high-affinity interaction for various molecular probing and assembly techniques.

Principles of Biotin-Streptavidin/Avidin Recognition with Glucosamine-Biotin Adducts

The binding of biotin to streptavidin or avidin is characterized by a remarkably low dissociation constant (Kd), in the range of 10⁻¹⁴ to 10⁻¹⁵ M, signifying an extremely stable complex. thermofisher.comwikipedia.orgencyclopedia.pubnih.gov This high affinity is attributed to a combination of factors, including extensive hydrogen bonding and van der Waals interactions within the deep binding pocket of the protein, which perfectly accommodates the biotin molecule. researchgate.net The valeric acid side chain of biotin is typically the site for conjugation to other molecules, such as glucosamine (B1671600), without significantly compromising the binding affinity to streptavidin or avidin. encyclopedia.pub

Streptavidin, a 52 kDa tetrameric protein from Streptomyces avidinii, and avidin, a glycoprotein (B1211001) from egg albumin, both possess four biotin-binding sites per molecule. thermofisher.comwikipedia.orgnih.gov While both proteins exhibit high affinity for biotin, streptavidin is often preferred in applications due to its lack of glycosylation and a near-neutral isoelectric point, which reduces non-specific binding compared to the basic and glycosylated avidin. thermofisher.comnih.gov The presence of mannose and glucosamine residues on avidin can lead to unwanted interactions with cellular receptors. nih.gov The conjugation of glucosamine to biotin to form the adduct does not fundamentally alter this recognition principle; the biotin moiety of the adduct still fits into the binding pocket of streptavidin or avidin, allowing for the characteristic high-affinity interaction.

Assembly of Glucosamine-Biotin Conjugate Complexes for Biological Probing

The strong and specific interaction between the biotin component of the glucosamine-biotin adduct and streptavidin/avidin allows for the assembly of well-defined molecular complexes for biological probing. rsc.org This principle is widely used for the detection, localization, and purification of biomolecules. thermofisher.com For instance, a glucosamine-biotin adduct can be used to label and subsequently detect specific carbohydrate-binding proteins (lectins) or enzymes that recognize glucosamine.

One application involves the creation of multivalent glycoconjugates. By attaching multiple glucosamine-biotin adducts to a single streptavidin or avidin molecule, a tetrameric structure with four glucosamine units can be formed. symbiosisonlinepublishing.comresearchgate.net This multivalent presentation, known as the "glycocluster effect," can significantly enhance the avidity of the interaction with target proteins that have multiple carbohydrate-binding sites. symbiosisonlinepublishing.comresearchgate.net Such complexes have been used to study the interactions with lectins like Wheat Germ Agglutinin (WGA). symbiosisonlinepublishing.comresearchgate.netresearchgate.net The assembly of these complexes is straightforward, often involving simple mixing of the glucosamine-biotin adduct with streptavidin or avidin in a suitable buffer. researchgate.net These assembled probes can then be used in various assays, including enzyme-linked immunosorbent assays (ELISAs), fluorescence microscopy, and surface plasmon resonance (SPR) to investigate biological interactions. symbiosisonlinepublishing.comresearchgate.netplos.org

Haptenic Functionality and Immunological Implications

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. medchemexpress.commedchemexpress.com The glucosamine-biotin adduct can function as a hapten, and its conjugation to protein carriers has been shown to have significant immunological consequences. medchemexpress.comnih.gov

Glucosamine-Biotin Adduct as a Hapten in Protein Conjugation

The glucosamine-biotin adduct can be covalently linked to carrier proteins, such as horse serum IgG (hsIgG), bovine serum albumin (BSA), or ovalbumin (OVA). nih.gov The conjugation process typically involves activating the carboxyl group of biotin and then reacting it with free amine groups on the surface of the protein. nih.gov This results in a hapten-carrier conjugate where the glucosamine-biotin adduct is presented to the immune system in the context of a larger protein molecule. This presentation is crucial for inducing an immune response against the hapten, as the small glucosamine-biotin molecule alone is generally non-immunogenic.

Stereochemical Influences on Immunological Response (e.g., Glucosamine vs. Mannosamine Biotin Adducts)

The stereochemistry of the sugar moiety in the hapten-adduct can have a profound impact on the immunological outcome. A study comparing the immunological effects of a glucosamine-biotin adduct (GBA) with its stereoisomer, a mannosamine-biotin adduct (MBA), revealed significant differences. nih.gov These two molecules differ only in the stereochemistry at the C-2 position of the sugar ring. nih.gov

While the glucosamine-biotin adduct did not reduce the antibody response to the carrier protein, the mannosamine-biotin adduct significantly suppressed the immune response against the carrier. nih.gov This indicates that the specific three-dimensional arrangement of the hapten is critical in determining how the immune system responds to the carrier protein. The underlying mechanism for this difference may involve how the hapten-protein conjugate interacts with cellular machinery involved in antigen processing and presentation. nih.gov

Table of Research Findings on Haptenic Functionality

Hapten AdductCarrier ProteinEffect on Carrier ImmunogenicityAnti-Hapten Antibody ResponseReference
Glucosamine-Biotin Adduct (GBA)hsIgGNon-reducingElicited nih.gov
Mannosamine-Biotin Adduct (MBA)hsIgG, gp100, BSA, OVAReducingElicited nih.gov
Mannosamine-Desthiobiotin Adduct (MDTBA)hsIgGReducingElicited nih.gov
Mannosamine-Lipoic Acid Adduct (MLA)hsIgGReducingElicited nih.gov
Biotin (alone)hsIgGNon-reducingN/A nih.gov
Mannose (alone)hsIgGNon-reducingN/A nih.gov

In Vitro Research Applications and Experimental Models Utilizing Glucosamine Biotin Adducts

Immunological Research Models

In the field of immunology, the glucosamine-biotin adduct is employed as a hapten to investigate the mechanisms of immune response to small molecules when they are presented to the immune system on a larger protein carrier.

Haptens are small molecules that are incapable of inducing an immune response on their own but become immunogenic when covalently attached to a larger carrier molecule, typically a protein. nih.gov This hapten-carrier system is fundamental to the development of conjugate vaccines and for understanding T-cell-dependent immune responses. nih.gov The glucosamine-biotin adduct (GBA) has been used as a model hapten to study how such modifications influence the immunogenicity of the carrier protein itself. nih.govmedchemexpress.commedchemexpress.com

In a key study, researchers synthesized GBA and conjugated it to various carrier proteins, including horse IgG (hsIgG), to assess the resulting immune response in mice. nih.gov The study aimed to explore the mechanism by which some haptens can reduce the immunogenicity of their carrier protein. nih.govnih.gov This phenomenon was investigated by comparing GBA to other haptens, such as its stereoisomer, the mannosamine-biotin adduct (MBA). nih.gov

The findings revealed that the specific structure of the hapten is critical. While immunization with hsIgG conjugated to MBA significantly reduced the antibody immune response against the hsIgG carrier, the GBA-hsIgG conjugate did not produce a similar reduction in immunogenicity. nih.gov This differential effect, despite GBA and MBA differing only in their stereochemistry at the C-2 position, highlights the exquisite specificity of the immune system's interaction with the haptenated protein. nih.gov One proposed mechanism for the reduction in carrier immunogenicity by certain haptens involves the alteration of the protein's degradation by lysosomal enzymes called cathepsins, which affects the repertoire of peptides presented to T-cells. nih.govnih.gov

While the GBA-conjugated carrier did not significantly suppress the anti-carrier response, it successfully induced an antibody response against the hapten portion of the molecule. nih.gov These experimental models are crucial for understanding how to design immunogens, providing insights into how the choice of hapten can modulate the immune response to both the hapten and the carrier. mdpi.com

Table 1: Effect of Hapten Conjugation on Carrier Protein Immunogenicity This table summarizes findings from a comparative study on the immunogenicity of horse IgG (hsIgG) after conjugation with various haptens.

Hapten Conjugate Effect on Anti-Carrier (hsIgG) Antibody Response Anti-Hapten Antibody Response Reference
Glucosamine-Biotin Adduct (GBA) No significant reduction Induced nih.gov
Mannosamine-Biotin Adduct (MBA) Significantly reduced Induced nih.gov
Mannosamine-Desthiobiotin Adduct (MDTBA) Significantly reduced Induced nih.gov
Biotin (B1667282) (alone) No significant reduction - nih.gov
Mannose (alone) No significant reduction - nih.gov

Glycan Recognition and Biosensor Development

The specific molecular structure of the glucosamine-biotin adduct makes it an ideal component for developing platforms to study glycan-binding proteins (lectins) and for constructing sensitive biosensors.

Lectin binding assays are designed to determine the specific carbohydrate structures that a lectin recognizes. nih.gov Biotinylated carbohydrates are powerful tools in these assays. nih.govresearchgate.net The glucosamine-biotin adduct can be used effectively in glycan arrays, a high-throughput technology for profiling lectin specificity. nih.govresearchgate.net In this setup, hundreds of different glycans are immobilized on a surface to probe the binding preferences of a glycan-binding protein. nih.gov

To utilize the glucosamine-biotin adduct, it can be immobilized on a streptavidin-coated surface, such as a microtiter plate or a glass slide. sussex-research.com This creates a surface that specifically presents the glucosamine (B1671600) moiety. sussex-research.com A test lectin, which may be fluorescently labeled, is then incubated with this surface. nih.gov Binding of the lectin to the immobilized adduct indicates a specific interaction with glucosamine. researchgate.net Conversely, a biotinylated lectin can be used to probe cells or tissues for the presence of glucosamine-containing structures. nih.gov These assays have been used to characterize the binding specificities of various lectins, such as the human C-type lectin DC-SIGN, and to identify lectins that bind to N-acetyl-D-glucosamine. researchgate.netnii.ac.jp

Table 2: Components of a Lectin Binding Assay Using Glucosamine-Biotin Adduct

Component Function Example Reference
Solid Support Platform for immobilization. Streptavidin-coated microplate or sensor chip. sussex-research.com
Ligand The specific carbohydrate being tested. Glucosamine-biotin adduct. researchgate.net
Analyte The glycan-binding protein under investigation. A purified lectin. nih.gov
Detection System Method to quantify the binding event. Fluorescently-labeled secondary antibody or enzyme-conjugated streptavidin. nih.govnih.gov

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target molecule. dtic.milmdpi.com The glucosamine-biotin adduct is well-suited for creating the molecular recognition layer of biosensors designed to detect glucosamine-binding proteins. sussex-research.com The extremely high affinity and specificity of the biotin-streptavidin interaction provide a stable and oriented method for anchoring the glucosamine probe to a sensor surface. sussex-research.comnih.gov

The development of such a biosensor typically involves first modifying the transducer surface (e.g., a gold film for Surface Plasmon Resonance, SPR) with a layer of streptavidin. mdpi.com The glucosamine-biotin adduct is then introduced and binds to the streptavidin, creating a surface that specifically displays glucosamine. sussex-research.com When a sample containing a potential glucosamine-binding protein is passed over the sensor surface, any binding event can be detected in real-time by the transducer. mdpi.com This strategy allows for the sensitive and specific detection of target analytes in complex biological fluids. mdpi.com This approach has been used to immobilize various biotinylated molecules, including antibody fragments and other probes, for diverse biosensor applications. mdpi.com

Probes and Tools for Biochemical Analysis

The dual nature of the glucosamine-biotin adduct allows it to function as a versatile probe for interrogating complex biological systems where protein-carbohydrate interactions are critical.

The synthesis of the glucosamine-biotin adduct is a straightforward chemical process. nih.gov One common method involves activating the carboxylic acid group of biotin with N-hydroxysuccinimide (NHS) and a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov This activated biotin is then reacted with the amino group of 2-glucosamine in a suitable solvent, forming a stable amide bond and yielding the final adduct, which can be purified by chromatography. nih.gov

Once synthesized, these biotinylated carbohydrate probes are used in a wide range of applications to study protein-glycan interactions, which are central to cellular communication, immune responses, and pathogen recognition. nih.govsussex-research.com

Key applications include:

Interaction Analysis: Utilizing techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) to quantify the binding kinetics and affinity between the glucosamine probe and a binding partner. sussex-research.com

Cell and Tissue Visualization: Coating fluorescent beads with the glucosamine-biotin adduct (via streptavidin) to visualize and isolate cells that express surface lectins specific for glucosamine. researchgate.netsussex-research.combiosyn.com

Affinity Purification: Immobilizing the glucosamine-biotin adduct on a streptavidin-agarose column to purify glucosamine-binding proteins from complex cell lysates. sussex-research.com

The ease of synthesis and the versatility of the biotin tag make the glucosamine-biotin adduct a powerful and widely adopted tool in glycobiology research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Glucosamine-Cbiotin adducts, and how can purity be validated?

  • Methodological Guidance : Synthesis typically involves coupling glucosamine derivatives with biotin via carbodiimide-mediated crosslinking. Post-synthesis, purity should be assessed using high-performance liquid chromatography (HPLC) with UV detection at 280 nm (for biotin) and validated via nuclear magnetic resonance (NMR) for structural confirmation. Quantify residual solvents via gas chromatography (GC) and ensure endotoxin levels <0.25 EU/mg for in vivo applications .
  • Key Considerations : Optimize reaction stoichiometry to minimize unreacted biotin, which can interfere with downstream assays. Include negative controls (e.g., uncoupled glucosamine) to validate specificity in binding studies.

Q. Which analytical techniques are most robust for characterizing Glucosamine-Cbiotin adduct stability under physiological conditions?

  • Methodological Guidance : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in both positive and negative ionization modes to monitor adduct integrity. Simulate physiological conditions (e.g., pH 7.4, 37°C) and track degradation products over 24–72 hours. Pair with fluorescence polarization assays to assess biotin-avidin binding efficiency post-incubation .
  • Key Considerations : Avoid sodium/potassium adduct interference in LC-MS by using ammonium acetate buffers and ultra-pure water to minimize ionic contamination .

Q. What in vitro assays are recommended for evaluating the adduct’s bioactivity in joint health models?

  • Methodological Guidance : Use primary chondrocyte cultures or synovial fibroblast lines to assess glycosaminoglycan (GAG) synthesis via dimethylmethylene blue (DMMB) assays. Combine with fluorometric glucose uptake assays (e.g., Abcam’s Glucose Uptake Assay Kit) to evaluate metabolic modulation . Normalize data to cell viability (MTT assay) to distinguish cytotoxicity from bioactivity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in clinical trial data on Glucosamine-Cbiotin’s efficacy for osteoarthritis?

  • Methodological Guidance : Conduct a meta-analysis with strict inclusion criteria (e.g., randomized controlled trials with double-blinding) and subgroup analyses based on adduct dosage, patient demographics, and outcome measures (e.g., WOMAC scores vs. radiographic joint space narrowing). Use the Cochrane Risk of Bias Tool to assess study quality, focusing on allocation concealment and attrition bias .
  • Key Considerations : Address heterogeneity via sensitivity analyses and publish a priori protocols (e.g., PROSPERO registration) to reduce reporting bias.

Q. What molecular mechanisms underlie the adduct’s potential modulation of NF-κB and COX-2 pathways?

  • Methodological Guidance : Perform RNA sequencing on treated macrophages (e.g., THP-1 cells) to identify differentially expressed genes in NF-κB signaling. Validate via chromatin immunoprecipitation (ChIP) for NF-κB binding to COX-2 promoters. Use surface plasmon resonance (SPR) to quantify adduct binding to toll-like receptors (TLRs), which may regulate inflammatory cascades .
  • Key Considerations : Include pharmacological inhibitors (e.g., BAY-11-7082 for NF-κB) to establish causal links between adduct binding and pathway inhibition.

Q. How can glycomics databases and tools improve structural annotation of Glucosamine-Cbiotin adducts in complex biological matrices?

  • Methodological Guidance : Utilize GRITS Toolbox for glycan composition analysis, particularly for non-mammalian samples. Annotate LC-MS/MS data using database-less approaches to identify novel adduct-derived glycans. Integrate with Progenesis QI for multivariate statistical analysis, including principal component analysis (PCA) to distinguish adduct-specific spectral features from background noise .
  • Key Considerations : Manually curate spectral libraries to account for adduct-specific fragmentation patterns (e.g., loss of biotin moieties).

Q. What experimental designs are optimal for assessing the adduct’s pharmacokinetics and tissue distribution in preclinical models?

  • Methodological Guidance : Use stable isotope-labeled adducts (e.g., ¹³C-glucosamine) for precise tracking via LC-MS/MS in plasma, synovial fluid, and cartilage. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens. Include terminal studies with MALDI imaging to map tissue-specific accumulation .
  • Key Considerations : Account for species-specific differences in biotin metabolism by validating assays in humanized mouse models.

Methodological Resources

  • Data Analysis : Progenesis QI for adduct quantification and multivariate statistics .
  • Ethical Compliance : Follow CARE 4BIO guidelines for clinical study documentation, including informed consent templates and adverse event reporting frameworks .
  • Literature Review : Use SciFinder and Scopus to identify mechanistic studies and avoid replication of flawed trial designs .

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